molecular formula C18H18N2O2S2 B2600255 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 793716-03-7

2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2600255
CAS No.: 793716-03-7
M. Wt: 358.47
InChI Key: OOORYHQKUKLTLM-UHFFFAOYSA-N
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Description

2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the mercapto group: This step often involves the use of thiolating agents such as thiourea or hydrogen sulfide.

    Attachment of the 4-methylphenyl group: This can be done via electrophilic aromatic substitution reactions.

    Incorporation of the tetrahydrofuran-2-ylmethyl group: This step may involve nucleophilic substitution reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under mild conditions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The aromatic ring and the tetrahydrofuran moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Disulfides, sulfonic acids.

    Reduction products: Modified thieno[2,3-d]pyrimidine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development:

    Antimicrobial Activity: Investigation of its activity against various pathogens.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Mercapto-substituted compounds: Compounds with mercapto groups attached to different core structures.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and a complex core structure.

    Biological Activity: Unique interactions with biological targets due to its specific structure.

This outline provides a comprehensive overview of the compound

Properties

IUPAC Name

5-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-11-4-6-12(7-5-11)14-10-24-16-15(14)17(21)20(18(23)19-16)9-13-3-2-8-22-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORYHQKUKLTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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